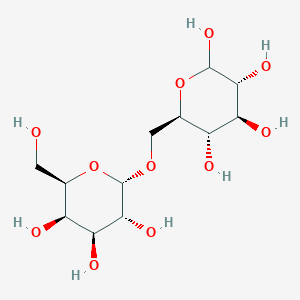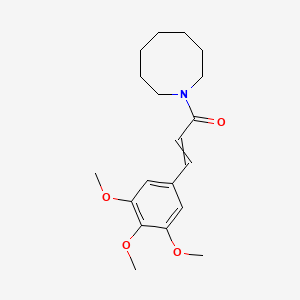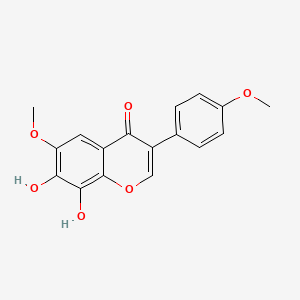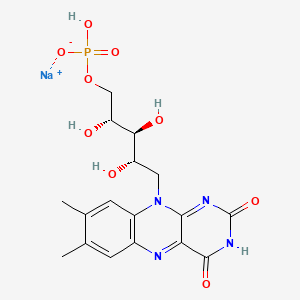
D-Melibiose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Melibiose is a reducing disaccharide composed of D-galactose and D-glucose linked by an α-1,6 glycosidic bond . It is naturally found in various plants and is a product of the enzymatic hydrolysis of raffinose . This compound is known for its moderate sweetness and is utilized in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Melibiose can be synthesized through the enzymatic hydrolysis of raffinose using invertase, which produces this compound and fructose . Another method involves the use of α-galactosidase to break down raffinose into this compound and galactose .
Industrial Production Methods: Industrial production of this compound often employs whole-cell biocatalytic processes using engineered strains of Saccharomyces cerevisiae . These strains are optimized to enhance the yield and purity of this compound by manipulating key genes involved in the biocatalytic process .
Types of Reactions:
Glycation: It forms advanced glycation end-products (AGEs) when reacting with proteins under anhydrous conditions.
Common Reagents and Conditions:
Oxidation: N-bromoacetamide, rhodium(III) chloride, acidic medium, 45°C.
Glycation: Anhydrous conditions, bovine serum albumin, myoglobin.
Major Products:
Aplicaciones Científicas De Investigación
D-Melibiose has diverse applications in scientific research:
Mecanismo De Acción
D-Melibiose exerts its effects primarily through its role as a carbohydrate source and its involvement in glycation reactions. In the context of neuroprotection, it facilitates the nuclear translocation of transcription factor EB (TFEB), enhancing autophagy flux and reducing neuronal injury . Additionally, it interacts with specific transport proteins, such as the melibiose transporter in Escherichia coli, to facilitate its uptake and utilization .
Comparación Con Compuestos Similares
Lactose: Composed of D-galactose and D-glucose linked by a β-1,4 glycosidic bond.
Raffinose: A trisaccharide consisting of D-galactose, D-glucose, and D-fructose.
Trehalose: A disaccharide composed of two D-glucose molecules linked by an α-1,1 glycosidic bond.
Uniqueness of D-Melibiose: this compound is unique due to its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This specific linkage influences its metabolic pathways and its role in glycation reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
5340-95-4 |
|---|---|
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
Clave InChI |
DLRVVLDZNNYCBX-ABXHMFFYSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)




